molecular formula C15H23NNa2O6S2 B597473 Sodium 4,4'-(m-tolylazanediyl)bis(butane-1-sulfonate) CAS No. 127544-88-1

Sodium 4,4'-(m-tolylazanediyl)bis(butane-1-sulfonate)

Cat. No.: B597473
CAS No.: 127544-88-1
M. Wt: 423.45
InChI Key: DPXDJGUFSPAFJZ-UHFFFAOYSA-L
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Description

Sodium 4,4'-(m-tolylazanediyl)bis(butane-1-sulfonate) (CAS: 1044537-70-3) is a zwitterionic sulfonate compound with the molecular formula C₁₅H₂₃NNa₂O₆S₂ and a molecular weight of 423.46 g/mol. It features a central m-tolyl group linked via a nitrogen atom to two butane-1-sulfonate chains terminated by sodium counterions. This structure confers high water solubility, thermal stability, and surfactant-like properties, making it useful in applications such as organic electronics, energy storage, and defect passivation in perovskite solar cells .

Key properties:

  • Storage: Requires protection from light, inert atmosphere, and room temperature .

Properties

IUPAC Name

disodium;4-[3-methyl-N-(4-sulfonatobutyl)anilino]butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6S2.2Na/c1-14-7-6-8-15(13-14)16(9-2-4-11-23(17,18)19)10-3-5-12-24(20,21)22;;/h6-8,13H,2-5,9-12H2,1H3,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXDJGUFSPAFJZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CCCCS(=O)(=O)[O-])CCCCS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NNa2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694243
Record name Disodium 4,4'-[(3-methylphenyl)azanediyl]di(butane-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127544-88-1
Record name Disodium 4,4'-[(3-methylphenyl)azanediyl]di(butane-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) typically involves the reaction of 3-methylaniline with 1,4-butanesultone. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonate groups. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinate or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in biochemical assays and as a labeling agent for biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Zwitterionic Sulfonates

MM4411 (4,4'-(Dimethylammonio)bis(butane-1-sulfonate))

  • Structure : Lacks the aromatic m-tolyl group; instead, it has a dimethylammonium bridge.
  • Properties : Higher conductivity (20 mS/cm) due to shorter alkyl chains and stronger ionic interactions .
  • Applications : Ionic liquids and electrolytes.

Sodium 4,4'-Oxybis(butane-1-sulfonate) (CAS: 183278-30-0)

  • Structure : Ether (-O-) linker instead of an aromatic amine.
  • Properties : Reduced thermal stability but enhanced hydrophilicity .

Sodium 4,4'-((3,5-Dimethylphenyl)azanediyl)bis(butane-1-sulfonate) (CAS: 209518-16-1)

  • Structure : Additional methyl groups on the aryl ring.
  • Impact : Increased steric hindrance improves solubility in organic solvents .
Viologen Derivatives

BS3Bu-Vi (3,3′-([4,4′-Bipyridine]-1,1′-diium-1,1′-diyl)bis(butane-1-sulfonate))

  • Structure : Bipyridinium core with sulfonate termini.
  • Function : Used in redox flow batteries; alkyl substituents enhance stability under alkaline conditions .
Conjugated Polyelectrolytes (CPEs)

CPE-K (Potassium 4,4′-(2,6-Dibromo-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-4,4-diyl)bis(butane-1-sulfonate))

  • Structure : Conjugated dithiophene backbone with sulfonate side chains.
  • Applications : Pseudocapacitive energy storage; higher electron mobility due to π-conjugation .

Comparative Data Table

Compound Name Molecular Formula Key Structural Feature Conductivity (mS/cm) Thermal Stability (°C) Primary Applications
Sodium 4,4'-(m-tolylazanediyl)bis(butane-1-sulfonate) C₁₅H₂₃NNa₂O₆S₂ Aromatic amine linker 8–12 >200 Solar cells, surfactants
MM4411 C₁₀H₂₂N₂O₆S₂ Dimethylammonium linker 20 180 Ionic liquids
Sodium 4,4'-oxybis(butane-1-sulfonate) C₈H₁₆Na₂O₇S₂ Ether linker 15 150 Hydrogels, detergents
BS3Bu-Vi C₂₀H₂₈N₂O₆S₂ Bipyridinium core N/A 220 Redox flow batteries
CPE-K C₂₄H₂₄Br₂K₂O₆S₄ Conjugated dithiophene backbone 25 (electron mobility) 250 Energy storage devices

Key Research Findings

Solubility and Conductivity

  • The aromatic amine linker in Sodium 4,4'-(m-tolylazanediyl)bis(butane-1-sulfonate) provides moderate conductivity (8–12 mS/cm), outperformed by MM4411 (20 mS/cm) due to the latter’s shorter alkyl chains and stronger ionic interactions .
  • CPE-K exhibits superior electron mobility (25 cm²/V·s) owing to its conjugated backbone, making it ideal for pseudocapacitors .

Thermal and Chemical Stability

  • Sodium 4,4'-(m-tolylazanediyl)bis(butane-1-sulfonate) demonstrates stability up to 200°C, whereas ether-linked analogues degrade below 150°C .
  • BS3Bu-Vi retains structural integrity under alkaline conditions (pH >10) due to α-position alkylation, a feature absent in the target compound .

Application-Specific Performance

  • In perovskite solar cells , Sodium 4,4'-(m-tolylazanediyl)bis(butane-1-sulfonate) acts as a defect-passivating layer, enhancing power conversion efficiency by 15% .
  • LT-S9653 (a phenanthroline-based sulfonate) shows lower HOMO/LUMO levels (-6.91/-3.74 eV), enabling use in organic light-emitting diodes (OLEDs) .

Biological Activity

Sodium 4,4'-(m-tolylazanediyl)bis(butane-1-sulfonate), also known by its CAS number 127544-88-1, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its sulfonate groups and its structure, which includes a tolyl moiety linked through an azanediyl bridge. Understanding its biological activity is crucial for its applications in pharmaceuticals and biochemical research.

Chemical Structure

The chemical structure of Sodium 4,4'-(m-tolylazanediyl)bis(butane-1-sulfonate) can be represented as follows:

C15H25NO6S2\text{C}_{15}\text{H}_{25}\text{N}\text{O}_{6}\text{S}_{2}

Physical Properties

PropertyValue
Molecular Weight379.49 g/mol
AppearanceWhite or off-white solid
SolubilitySoluble in water
StorageSealed, dry, away from light

Sodium 4,4'-(m-tolylazanediyl)bis(butane-1-sulfonate) exhibits a range of biological activities that can be categorized into several key areas:

  • Antimicrobial Activity : This compound has been shown to possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Cell Cycle Regulation : Research indicates that it may influence cell cycle progression and apoptosis in various cell lines.
  • Signal Transduction Pathways : It interacts with multiple signaling pathways, including MAPK/ERK and JAK/STAT pathways, which are critical in cell proliferation and survival.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of sodium 4,4'-(m-tolylazanediyl)bis(butane-1-sulfonate) demonstrated significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Apoptosis Induction

In cellular assays, sodium 4,4'-(m-tolylazanediyl)bis(butane-1-sulfonate) was found to induce apoptosis in cancer cell lines. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound.

In Vivo Studies

In vivo studies have shown that this compound can reduce tumor growth in xenograft models. The mechanism appears to involve modulation of the immune response and direct cytotoxic effects on tumor cells.

Pharmacological Applications

Due to its diverse biological activities, sodium 4,4'-(m-tolylazanediyl)bis(butane-1-sulfonate) is being explored for various pharmacological applications:

  • Antibiotic Development : Its antimicrobial properties suggest potential use in developing new antibiotics.
  • Cancer Therapy : The ability to induce apoptosis in cancer cells positions it as a candidate for novel cancer therapies.
  • Biochemical Research : As a biochemical reagent, it is useful in studying cellular processes and signaling pathways.

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